molecular formula C7H5N5 B3320672 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile CAS No. 125786-47-2

7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile

Cat. No.: B3320672
CAS No.: 125786-47-2
M. Wt: 159.15 g/mol
InChI Key: MOTFBSYRZDTRPJ-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst, which facilitates the reaction under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and reusable catalysts makes the process efficient and sustainable, reducing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, including inflammation, cell proliferation, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c1-5-2-6(3-8)11-7-9-4-10-12(5)7/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTFBSYRZDTRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=NN12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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